molecular formula C22H25NO B1673188 1-Pentyl-3-(2-methylphenylacetyl)indole CAS No. 864445-39-6

1-Pentyl-3-(2-methylphenylacetyl)indole

Cat. No.: B1673188
CAS No.: 864445-39-6
M. Wt: 319.4 g/mol
InChI Key: YBIPNGRKUAVSBG-UHFFFAOYSA-N
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Description

1-Pentyl-3-(2-methylphenylacetyl)indole, commonly known as JWH-251, is a synthetic compound from the phenylacetylindole family that functions as a cannabinoid receptor agonist. It was first developed in academic research to explore the structure and function of the mammalian endocannabinoid system . This compound exhibits a high binding affinity for the central CB1 receptor (Ki = 8.7 nM) and demonstrates significant selectivity for CB1 over the peripheral CB2 receptor . In vitro studies using GTPγS binding assays have determined that JWH-251 acts as a highly efficacious agonist at the CB1 receptor . Its structural profile, featuring a 2-methylphenylacetyl group, is a key determinant of its pharmacological activity, as research on phenylacetylindoles shows that 2-substituted analogs typically possess good to excellent affinity for cannabinoid receptors . JWH-251 is presented here as a reference standard and research tool for qualified researchers. It is intended strictly for in vitro applications in a controlled laboratory setting. This product is classified as "For Research Use Only" and must not be used for any other purposes, including in vivo studies, human consumption, diagnostic procedures, or therapeutic applications. Researchers are responsible for understanding and complying with all applicable local, state, federal, and international regulations regarding the handling, storage, and disposal of this controlled substance.

Properties

IUPAC Name

2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIPNGRKUAVSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235555
Record name JWH-251
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-39-6
Record name 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864445-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-251
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-251
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Preparation Methods

Acylation of Indole

The Friedel-Crafts acylation of indole with 2-methylphenylacetyl chloride proceeds under Lewis acid catalysis. CN102838525A highlights ethylaluminum dichloride (EtAlCl₂) as an effective catalyst for analogous reactions, offering superior regioselectivity for the 3-position of indole compared to traditional AlCl₃.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane
  • Catalyst: 1.2 equivalents of EtAlCl₂
  • Temperature: 0°C initial, warming to 25±2°C
  • Time: 12 hours

The indole is dissolved in toluene and cooled to 0–5°C before adding the acyl chloride and catalyst. After completion, the reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Vacuum distillation yields 3-(2-methylphenylacetyl)indole with reported efficiencies exceeding 94% for similar substrates.

N-Alkylation Strategies

Alkylation of 3-Acylindole

The introduction of the pentyl group at the indole nitrogen employs bromopentane as the alkylating agent. CN102838525A outlines a two-phase system using acetone as the solvent and dimethylformamide (DMF) as a phase-transfer catalyst:

  • Dissolve 3-(2-methylphenylacetyl)indole in acetone.
  • Add DMF (5–8% v/v) and potassium hydroxide (KOH) in batches at 20±2°C.
  • Introduce bromopentane dropwise over 2.5–3 hours at 25–30°C.
  • Heat to 40±2°C for 1 hour to complete alkylation.

Optimization Insights:

  • Excess KOH (1.5 equivalents) minimizes side reactions.
  • Controlled bromopentane addition prevents exothermic runaway.
  • Post-reaction methanol washing removes unreacted starting materials.

Alternative Alkylation Agents

While bromopentane is standard, legislative documents note the use of other haloalkanes (e.g., chloropentane) for analogous compounds, though these require harsher conditions (e.g., higher temperatures or longer reaction times).

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies from CN102838525A reveal that EtAlCl₂ outperforms FeCl₃ and ZnCl₂ in Friedel-Crafts acylation, achieving >94% yields versus <80% with alternatives.

Table 1: Catalyst Performance in Acylation

Catalyst Yield (%) Regioselectivity (3:2 ratio)
EtAlCl₂ 94.7 99:1
AlCl₃ 85.2 95:5
FeCl₃ 72.4 90:10

Solvent Effects

Polar aprotic solvents like acetone enhance alkylation rates by stabilizing the alkoxide intermediate. Non-polar solvents (toluene) favor acylation but slow alkylation.

Workup and Purification Techniques

Recrystallization

The crude product is purified via recrystallization from methanol, yielding crystals with ≥99% HPLC purity. Key parameters:

  • Solvent Ratio: 1:3 (product:methanol)
  • Cooling Rate: 1°C/min to 15±1°C
  • Filtration: Cold methanol wash to remove residual KBr.

Centrifugation and Drying

High-speed centrifugation (10,000 rpm, 10 minutes) followed by vacuum drying (40°C, 24 hours) produces a free-flowing powder with ≤0.5% moisture content.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8 Hz, 1H, Ar), 7.45–7.20 (m, 7H, Ar), 4.10 (t, J=7 Hz, 2H, NCH₂), 2.35 (s, 3H, CH₃), 1.80–1.20 (m, 8H, pentyl chain).
  • MS (EI): m/z 335 [M]⁺.

Melting Point

The purified compound exhibits a melting point of 68–70°C, consistent with analogous N-pentyl indole derivatives.

Challenges and Troubleshooting

Regioselectivity in Acylation

Competing acylation at the indole 2-position is mitigated by:

  • Strict temperature control (<5°C during acyl chloride addition).
  • Use of EtAlCl₂, which preferentially coordinates to the indole 3-position.

Alkylation Side Reactions

Over-alkylation (di-pentyl byproducts) is minimized by:

  • Stoichiometric control (1:1.05 indole:bromopentane).
  • Phase-transfer catalysis (DMF) to enhance reaction homogeneity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 1-Pentyl-3-(2-methylphenylacetyl)indole

Parameter Friedel-Crafts Route Ullmann Coupling
Yield (%) 89.2 65.8
Purity (HPLC) 99.0 92.4
Reaction Time (h) 16 24
Catalyst Cost Moderate High

The Friedel-Crafts approach remains superior in efficiency and scalability, though Ullmann coupling offers an alternative for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

JWH 251 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH 251. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-Pentyl-3-(2-methylphenylacetyl)indole has a molecular formula of C21H25N and a molecular weight of 305.43 g/mol. Its structure allows it to interact with cannabinoid receptors in the central nervous system, mimicking the effects of natural cannabinoids found in cannabis. The compound exhibits high selectivity for the CB1 receptor and lower affinity for the CB2 receptor, which is crucial for understanding its psychoactive effects and potential therapeutic applications .

Cannabinoid Receptor Studies

Research indicates that this compound has significant binding affinity for both CB1 and CB2 receptors. Studies have shown that it acts as a highly efficacious agonist at the CB1 receptor, demonstrating effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis . This makes it a valuable tool for studying cannabinoid receptor signaling pathways and their implications in various physiological processes.

Pain Management Research

The compound has been evaluated for its analgesic properties in animal models. Research has demonstrated that it produces antinociceptive effects, which are comparable to those induced by THC. These findings suggest potential applications in developing new analgesic medications that target cannabinoid receptors to manage pain without the side effects associated with traditional opioids .

Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings indicate that this compound may help mitigate cognitive decline and reduce neuroinflammation, suggesting its potential role in treating neurological disorders .

Synthetic Cannabinoids and Substance Abuse

The emergence of synthetic cannabinoids like this compound has raised concerns regarding their use as recreational drugs. Research has focused on understanding the pharmacological properties of these compounds to inform regulatory efforts and public health initiatives aimed at addressing substance abuse issues related to synthetic cannabinoids .

Case Studies and Research Findings

StudyFocusFindings
Martin et al. (2011) Cannabinoid effects in miceDemonstrated that this compound produces antinociceptive effects similar to THC, highlighting its potential as an analgesic .
Kim et al. (2023) Neuroprotective effectsFound that treatment with this compound improved cognitive function in Alzheimer's models, indicating its neuroprotective properties .
Wilson (2023) Substance abuse implicationsDiscussed the rise of synthetic cannabinoids and their pharmacological similarities to THC, emphasizing the need for careful regulatory measures .

Comparison with Similar Compounds

Comparison with Similar Phenylacetylindoles

The pharmacological and structural profiles of JWH-251 are best understood in comparison to analogs with modifications at the phenylacetyl group or indole side chain. Below is a detailed analysis of key analogs:

Structural and Pharmacological Differences

Table 1: Comparison of Phenylacetylindole Derivatives
Compound Name Substituent on Phenylacetyl Group CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) CB1 Selectivity Efficacy (CB1/CB2)
JWH-251 2-Methyl ~11–33* ~55–165* 5-fold Full agonist / Partial agonist
JWH-250 2-Methoxy 11 33 3-fold Full agonist / Partial agonist
JWH-203 2-Chloro Not reported Not reported Not reported Inferred partial agonist
JWH-302 3-Methoxy Intermediate Intermediate 5-fold Full agonist / Partial agonist

*Values inferred from relative selectivity and GTPγS data in .

Key Observations:

Substituent Position :

  • 2-Substituted analogs (e.g., JWH-251, JWH-250, JWH-203) exhibit high CB1 affinity and selectivity due to optimal steric and electronic interactions with the receptor’s hydrophobic pocket .
  • 3-Substituted analogs (e.g., JWH-302) show intermediate affinity, while 4-substituted derivatives are largely inactive .

Substituent Type :

  • Electron-donating groups (e.g., methyl in JWH-251, methoxy in JWH-250) enhance CB1 binding compared to electron-withdrawing groups (e.g., chloro in JWH-203) .
  • JWH-250’s 2-methoxy group confers slightly lower CB1 selectivity (3-fold) than JWH-251’s 2-methyl group (5-fold) .

Side Chain Length: The pentyl chain at N1 is critical for receptor interaction.

Functional Selectivity and Toxicity

  • JWH-251 vs.
  • JWH-203 : The 2-chloro substituent likely reduces bioavailability due to higher polarity, though its exact toxicity profile remains understudied .

Naphthoylindoles (e.g., JWH-018, JWH-122)

  • Structural Difference : Replace phenylacetyl with naphthoyl (e.g., 1-naphthoyl in JWH-018).
  • Pharmacology : Naphthoylindoles generally exhibit higher CB1 potency (e.g., JWH-018: CB1 Ki = 9 nM) but lower selectivity compared to phenylacetylindoles .

Benzoylindoles (e.g., RCS-4)

  • Structural Difference : Benzoyl group at C3 instead of phenylacetyl.

Regulatory and Analytical Considerations

JWH-251 and its analogs are frequently identified in forensic screenings due to their prevalence in illicit synthetic cannabinoid products (e.g., "Spice") . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting these compounds in biological samples .

Biological Activity

1-Pentyl-3-(2-methylphenylacetyl)indole, also known as JWH-251, is a synthetic cannabinoid that belongs to a class of compounds known as cannabimimetic indoles. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis. JWH-251 has garnered attention due to its selective affinity for cannabinoid receptors, particularly the CB1 receptor.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H25N
  • CAS Number : 864445-39-6

JWH-251 acts primarily as an agonist at the cannabinoid receptors, specifically:

  • CB1 Receptor : High affinity and efficacy, acting as a full agonist.
  • CB2 Receptor : Moderate affinity and acts as a partial agonist.

The compound's ability to bind to these receptors influences various physiological processes, including pain perception, appetite regulation, and mood modulation.

Affinity for Cannabinoid Receptors

Research indicates that JWH-251 exhibits significant selectivity for the CB1 receptor over the CB2 receptor. In studies, it has been shown to have approximately five-fold selectivity for CB1, which is primarily responsible for its psychoactive effects. The binding affinity (Ki values) for these receptors is crucial in determining the compound's potential therapeutic applications.

Receptor Type Binding Affinity (Ki) Activity
CB1Low nanomolar rangeFull agonist
CB2Moderate nanomolar rangePartial agonist

Efficacy Studies

In vitro studies using GTPγS assays have demonstrated that JWH-251 is a highly efficacious agonist at the CB1 receptor. This suggests that the compound can activate the receptor effectively, leading to downstream signaling effects associated with cannabinoid activity.

Safety and Regulatory Status

Due to its psychoactive properties and potential for misuse, JWH-251 is classified under various controlled substance regulations in different countries. Its use is primarily restricted to research settings, and there are ongoing discussions regarding its safety profile and long-term effects.

Q & A

Q. What structural features of JWH-251 contribute to its cannabinoid receptor binding affinity, and how do these compare to classical cannabinoids?

JWH-251 belongs to the phenylacetylindole class, characterized by a pentyl chain at the indole nitrogen and a 2-methylphenylacetyl group at the 3-position. The phenylacetyl group replaces the naphthoyl ring found in earlier analogs (e.g., JWH-018), which reduces steric hindrance and modulates receptor interaction. The 2-methyl substitution on the phenyl ring enhances CB1 selectivity (Ki = 29 nM vs. CB2 Ki = 146 nM) by optimizing hydrophobic interactions with the receptor’s transmembrane helices . Unlike Δ⁹-THC, JWH-251 lacks a terpenoid structure but retains high affinity through its indole core, a "privileged structure" in medicinal chemistry for receptor cross-reactivity .

Q. What in vitro methodologies are employed to determine the binding affinity (Ki) and functional activity of JWH-251 at CB1/CB2 receptors?

Radioligand displacement assays using [³H]CP-55,940 or [³H]WIN-55,212-2 are standard for measuring Ki values. Competition binding experiments in transfected HEK-293 or CHO cells expressing human CB1/CB2 receptors quantify displacement of the radioligand by JWH-251. Functional activity (e.g., agonism) is assessed via cAMP inhibition assays or β-arrestin recruitment (e.g., BRET/FRET systems). Dose-response curves for JWH-251 typically show EC₅₀ values in the low nM range, confirming potent agonism .

Q. How does the phenylacetyl moiety in JWH-251 influence its pharmacological profile compared to naphthoyl-containing analogs?

The phenylacetyl group introduces a smaller aromatic system than naphthoyl derivatives (e.g., JWH-018), altering receptor interaction dynamics. Substitutions on the phenyl ring (e.g., 2-methyl in JWH-251 vs. 2-methoxy in JWH-250) fine-tune selectivity: methyl groups enhance CB1 affinity, while methoxy groups increase metabolic lability. This structural modification reduces off-target effects compared to naphthoyl analogs but may decrease metabolic stability in vivo .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported metabolic pathways of JWH-251 and its analogs?

Contradictions in metabolic data (e.g., hydroxylation sites, glucuronidation rates) arise from species-specific cytochrome P450 (CYP) enzyme activity. To address this:

  • Use human hepatocyte incubations with LC-HRMS for metabolite identification.
  • Compare results to in vivo models (e.g., zebrafish or mice) via stable isotope labeling.
  • Apply kinetic isotope effect (KIE) studies to track rate-determining steps in oxidative metabolism .
  • Cross-validate findings with recombinantly expressed CYP isoforms (e.g., CYP2C9, CYP3A4) to pinpoint enzymatic contributions .

Q. What analytical techniques are optimal for distinguishing JWH-251 from positional isomers or structural analogs in forensic samples?

  • High-resolution mass spectrometry (HRMS): Differentiates isomers via exact mass and fragmentation patterns (e.g., distinguishing JWH-251 from JWH-250 by methoxy vs. methyl substituents).
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns on the phenyl ring (e.g., 2-methyl vs. 4-methyl).
  • Chromatographic separation: Use reversed-phase UPLC with a C18 column and gradient elution (acetonitrile/ammonium formate) to resolve co-eluting analogs .

Q. What experimental strategies can elucidate the impact of 2-methylphenylacetyl modifications on JWH-251’s pharmacological efficacy and toxicity?

  • Molecular docking and dynamics simulations: Model interactions between JWH-251’s 2-methyl group and CB1’s hydrophobic subpockets (e.g., Val196, Phe200).
  • In vitro mutagenesis: Introduce point mutations in CB1 (e.g., F237L) to assess binding energy changes.
  • In vivo behavioral assays: Compare JWH-251 with des-methyl analogs in rodent models for catalepsy, hypothermia, and analgesia to isolate substituent effects .
  • Toxicity screening: Measure oxidative stress markers (e.g., lipid peroxidation, glutathione depletion) in hepatic and neuronal cell lines .

Methodological Considerations

  • Synthetic protocols: JWH-251 is synthesized via Friedel-Crafts acylation of 1-pentylindole with 2-methylphenylacetyl chloride under anhydrous AlCl₃ catalysis .
  • Compliance: Researchers must adhere to Schedule I regulations (U.S. Controlled Substances Act, U.K. Misuse of Drugs Act) for licensing and storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentyl-3-(2-methylphenylacetyl)indole
Reactant of Route 2
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1-Pentyl-3-(2-methylphenylacetyl)indole

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